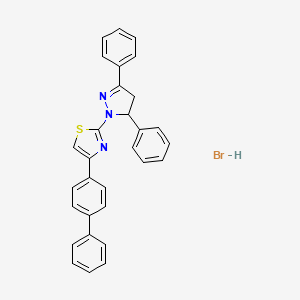![molecular formula C21H21N3O4 B4972783 N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide, commonly referred to as MNPN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with sodium methoxide, followed by the reaction of the resulting product with 2-naphthol and hydrazine hydrate. The resulting compound has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of MNPN is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer growth and inflammation. MNPN has been shown to inhibit the activity of several key enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
MNPN has been shown to exhibit a range of unique biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, MNPN has been shown to exhibit antioxidant properties and to inhibit the growth of several types of bacteria and fungi. MNPN has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of MNPN is its potent cytotoxic effects against cancer cells, which make it a promising candidate for the development of new cancer treatments. However, MNPN also exhibits some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments involving MNPN.
将来の方向性
There are several potential future directions for research involving MNPN. One area of interest is in the development of new cancer treatments based on MNPN, either alone or in combination with other drugs. Another potential direction is in the study of MNPN's neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MNPN and its potential applications in other areas of scientific research.
合成法
The synthesis of MNPN involves several steps, beginning with the reaction of 4-methoxybenzoyl chloride with sodium methoxide to form the corresponding ester. This ester is then reacted with 2-naphthol to form the desired product, which is subsequently treated with hydrazine hydrate to form the hydrazinecarboxamide derivative. The final product is purified through a series of chromatographic techniques to yield a highly pure compound suitable for scientific research.
科学的研究の応用
MNPN has been shown to exhibit a range of potential applications in scientific research. One area of interest is in the study of cancer, where MNPN has been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. MNPN has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-naphthalen-2-yloxypropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(28-19-10-7-15-5-3-4-6-16(15)13-19)20(25)23-24-21(26)22-17-8-11-18(27-2)12-9-17/h3-14H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYOPTYZDTPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)
![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)
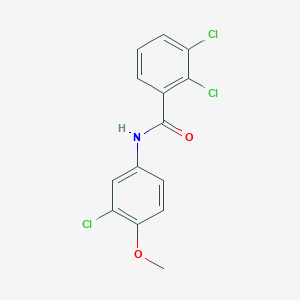
![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)
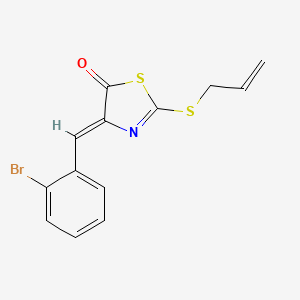
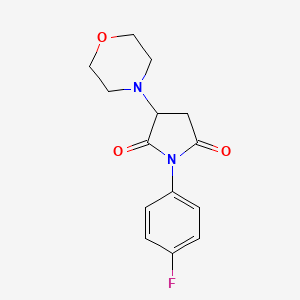
methanone](/img/structure/B4972771.png)
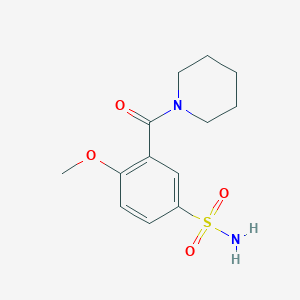
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)
![2-bromo-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972800.png)
